molecular formula C5H10O2 B12564610 2-(1-Propenyloxy)-ethanol CAS No. 161014-94-4

2-(1-Propenyloxy)-ethanol

Cat. No.: B12564610
CAS No.: 161014-94-4
M. Wt: 102.13 g/mol
InChI Key: FSDGGBSMJHFROK-UHFFFAOYSA-N
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Description

2-(1-Propenyloxy)-ethanol is an organic compound with the molecular formula C5H10O2 It is a type of ether, specifically an allyl ether, which contains both an alkene and an alcohol functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(1-Propenyloxy)-ethanol can be synthesized through the isomerization of allyl ethers. One common method involves the use of ruthenium complexes as catalysts under solvent-free conditions. For example, the isomerization of allyl ethers to this compound can be achieved using [RuClH(CO)(PPh3)3] or [RuCl2(PPh3)3] as catalysts at a temperature of 120°C . The reaction is highly efficient, with nearly quantitative yields achieved under optimized conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and scalability. The use of homogeneous catalysis with soluble transition metal complexes is a common approach, allowing for precise control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Propenyloxy)-ethanol undergoes various types of chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The alkene group can be reduced to form saturated ethers.

    Substitution: The ether linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(1-Propenyloxy)-acetaldehyde or 2-(1-Propenyloxy)-acetic acid.

    Reduction: Formation of 2-(1-Propenyloxy)-ethane.

    Substitution: Formation of 2-(1-Halopropenyloxy)-ethanol.

Scientific Research Applications

2-(1-Propenyloxy)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Propenyloxy)-ethanol involves its reactivity as an ether and an alcohol. The compound can participate in various chemical reactions through its alkene and hydroxyl groups. For example, in oxidation reactions, the hydroxyl group can be converted to a carbonyl group, while the alkene can undergo addition reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Propenyloxy)-butanol: Similar in structure but with a longer carbon chain.

    2-(1-Propenyloxy)-propane: Lacks the hydroxyl group, making it less reactive in certain reactions.

    Allyl ethers: A broader class of compounds that includes 2-(1-Propenyloxy)-ethanol.

Uniqueness

This compound is unique due to its combination of an alkene and an alcohol functional group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

161014-94-4

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

IUPAC Name

2-prop-1-enoxyethanol

InChI

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,4,6H,3,5H2,1H3

InChI Key

FSDGGBSMJHFROK-UHFFFAOYSA-N

Canonical SMILES

CC=COCCO

Origin of Product

United States

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